H-Tbu-Gly-Otbu-HCl
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Overview
Description
H-Tbu-Gly-Otbu-HCl, also known as tert-butyl glycine tert-butyl ester hydrochloride, is a derivative of glycine. This compound is commonly used in peptide synthesis due to its stability and ease of handling. It is a white solid with a molecular formula of C10H22ClNO2 and a molecular weight of 223.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tbu-Gly-Otbu-HCl typically involves the protection of the amino group of glycine with a tert-butyl group, followed by esterification of the carboxyl group with tert-butyl alcohol. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
H-Tbu-Gly-Otbu-HCl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield glycine and tert-butyl alcohol.
Substitution: The tert-butyl groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Glycine and tert-butyl alcohol.
Substitution: Various substituted glycine derivatives depending on the reagents used.
Scientific Research Applications
H-Tbu-Gly-Otbu-HCl is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of H-Tbu-Gly-Otbu-HCl primarily involves its role as a protected amino acid derivative. In peptide synthesis, it acts as a building block, allowing for the sequential addition of amino acids to form peptides and proteins. The tert-butyl groups protect the amino and carboxyl groups during the synthesis, preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
H-Gly-OtBu-HCl: Glycine tert-butyl ester hydrochloride.
H-Glu(OtBu)-OtBu-HCl: Glutamic acid di-tert-butyl ester hydrochloride.
Uniqueness
H-Tbu-Gly-Otbu-HCl is unique due to its dual protection of both the amino and carboxyl groups with tert-butyl groups. This dual protection provides enhanced stability and ease of handling compared to other similar compounds, making it particularly useful in peptide synthesis .
Properties
CAS No. |
1373519-39-1 |
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Molecular Formula |
C10H22ClNO2 |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
tert-butyl 2-(tert-butylamino)acetate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-9(2,3)11-7-8(12)13-10(4,5)6;/h11H,7H2,1-6H3;1H |
InChI Key |
WKENONUVJWAVIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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